

Irucalantide: A Potent Tool for Investigating the Kallikrein-Kinin System

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Compound of Interest

Compound Name: *Irucalantide*

Cat. No.: *B10861805*

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Application Notes and Protocols for Researchers

Introduction

Irucalantide, also known as BCX4161, is a potent and selective small molecule inhibitor of plasma kallikrein. Developed by BioCryst Pharmaceuticals, it serves as a valuable tool compound for researchers investigating the kallikrein-kinin system (KKS) and its role in various physiological and pathological processes. By inhibiting plasma kallikrein, **Irucalantide** effectively blocks the production of bradykinin, a key mediator of inflammation, vasodilation, and pain. These characteristics make **Irucalantide** particularly relevant for studies on hereditary angioedema (HAE), diabetic macular edema (DME), and other inflammatory conditions where the KKS is implicated.

Mechanism of Action: Plasma kallikrein is a serine protease that cleaves high-molecular-weight kininogen (HMWK) to release bradykinin. In pathological conditions such as HAE, deficient C1-esterase inhibitor activity leads to unregulated plasma kallikrein activation and excessive bradykinin production, resulting in recurrent swelling attacks. **Irucalantide** directly binds to and inhibits the active site of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin.

Physicochemical Properties and Formulation

For research purposes, **Irucalantide** is available from various chemical suppliers. It is crucial to refer to the supplier's specific instructions for storage and handling.

Property	Value
Molecular Formula	C ₂₃ H ₂₈ N ₄ O ₅
Molecular Weight	440.5 g/mol
Solubility	Refer to supplier's datasheet for specific solubility information in various solvents.
Storage	Store as a solid at -20°C. Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions:

For in vitro assays, a stock solution of **Irucalantide** is typically prepared in a suitable solvent like DMSO. The final concentration of the solvent in the assay should be kept low (e.g., <0.5%) to avoid affecting the experimental results.

Quantitative Data

Irucalantide has been characterized as a highly potent inhibitor of plasma kallikrein. While specific IC₅₀ and K_i values from peer-reviewed publications are not readily available, press releases from BioCryst Pharmaceuticals have described its potency.

Parameter	Value	Source
Potency on isolated enzyme	Sub-nanomolar	[1]
Potency in ex vivo activated human plasma kallikrein inhibition (aPKI) assay	Single-digit nanomolar	[1]
Target plasma concentration for efficacy (in HAE)	25-40 ng/mL	[2]

Experimental Protocols

A key application of **Irucalantide** as a tool compound is in in vitro and ex vivo assays to study the inhibition of the kallikrein-kinin system. BioCryst Pharmaceuticals developed a "Simple, Sensitive and Selective Fluorogenic Assay to Monitor Plasma Kallikrein Inhibitory Activity of BCX4161 in Activated Plasma"[2][3]. While the detailed proprietary protocol is not publicly available, a general procedure based on the known principles of such assays can be outlined.

Protocol: In Vitro Fluorogenic Plasma Kallikrein Inhibition Assay

Objective: To determine the inhibitory activity of **Irucalantide** on plasma kallikrein in vitro.

Principle: This assay measures the enzymatic activity of plasma kallikrein by monitoring the cleavage of a fluorogenic substrate. The presence of an inhibitor, such as **Irucalantide**, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal. The contact pathway is activated using ellagic acid to convert prekallikrein to plasma kallikrein.

Materials:

- **Irucalantide** (BCX4161)
- Human plasma (citrated)
- Ellagic acid
- Fluorogenic plasma kallikrein substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC or AFC)
- Assay buffer (e.g., Tris-buffered saline, pH 7.4)
- 96-well black microplates
- Fluorometric microplate reader

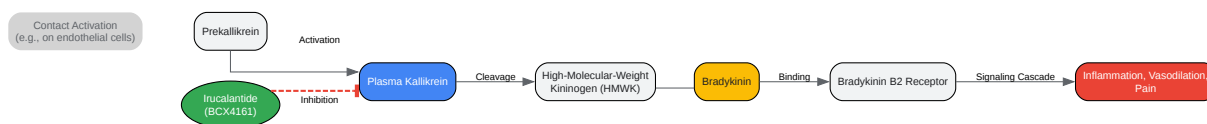
Procedure:

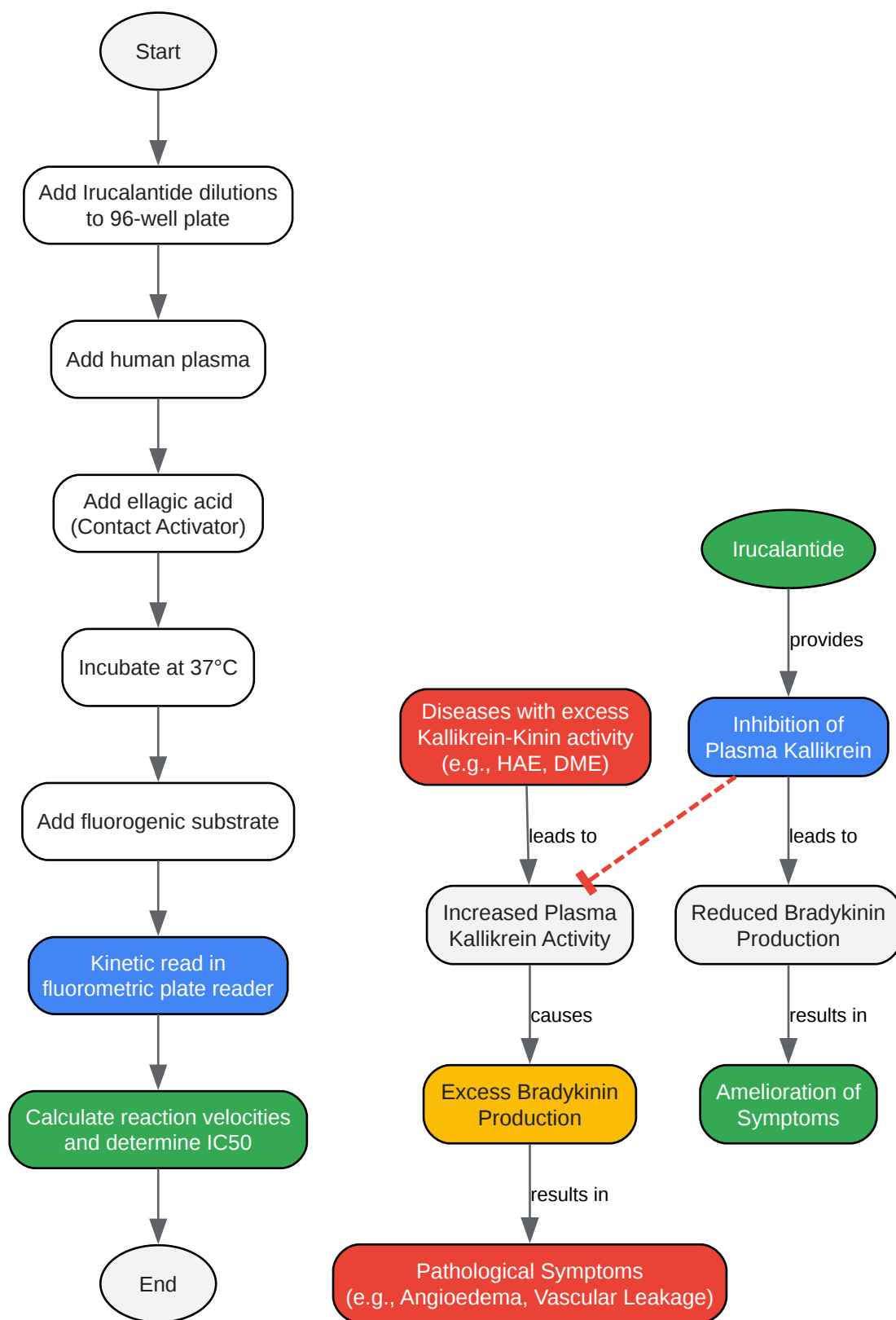
- Preparation of Reagents:
 - Prepare a stock solution of **Irucalantide** in DMSO.

- Prepare serial dilutions of **Irucalantide** in assay buffer to achieve a range of desired concentrations.
- Prepare a stock solution of ellagic acid.
- Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO or water) and dilute to the working concentration in assay buffer.
- Assay Protocol:
 - Add a small volume (e.g., 2 μ L) of the **Irucalantide** dilutions or vehicle control (DMSO) to the wells of a 96-well plate.
 - Add human plasma (diluted in assay buffer if necessary) to each well.
 - Initiate the activation of the contact system by adding ellagic acid to each well.
 - Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for the conversion of prekallikrein to kallikrein and for the inhibitor to bind.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
 - Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
 - Monitor the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
 - Plot the reaction velocity against the concentration of **Irucalantide**.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

Signaling Pathway of the Kallikrein-Kinin System and Irucaantide Inhibition





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